

Application Note: Spectrophotometric Determination of Nickel using Diethylglyoxime

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Diethylglyoxime

CAS No.: 4437-52-9

Cat. No.: B1655891

[Get Quote](#)

Abstract

This application note provides a comprehensive guide to the spectrophotometric determination of nickel (Ni^{2+}) using dimethylglyoxime (DMG). This classic and reliable method is prized for its high selectivity and sensitivity, making it suitable for a wide range of applications, from industrial quality control of steel alloys to the analysis of environmental and biological samples. [1][2] We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for accurate quantification, and discuss strategies for mitigating common interferences. This guide is intended for researchers, analytical chemists, and quality control professionals seeking a robust and cost-effective method for nickel analysis.

Introduction: The Enduring Relevance of the Dimethylglyoxime Method

Nickel is a transition metal of significant industrial and biological importance. It is a key component in stainless steel and other alloys, and its determination is critical for product quality control.[2] In environmental and biological contexts, monitoring nickel levels is essential due to its potential toxicity at elevated concentrations.[1][2]

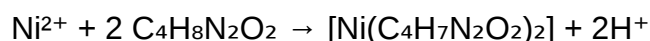
While modern techniques like atomic absorption spectroscopy (AAS) are widely used, spectrophotometry remains a highly valuable and accessible alternative.[1][3] The spectrophotometric method using dimethylglyoxime, first described by L. A. Chugaev in 1905, offers an excellent combination of simplicity, low cost, and remarkable selectivity.[4] The method relies on the formation of a distinctively colored coordination complex between nickel(II) ions and DMG, allowing for straightforward and accurate quantification.

The Chemistry of Selectivity: The Nickel-DMG Complex

The success of this method hinges on the specific and stable complex formed between nickel(II) and dimethylglyoxime (C₄H₈N₂O₂).

2.1. The Chelating Agent: Dimethylglyoxime (DMG) DMG is an organic compound known as a dioxime, featuring two oxime groups (-C=N-OH).[5] These groups are perfectly positioned to act as a "chelating agent," a molecule that can form multiple coordinate bonds with a single central metal ion, much like a claw.[5][6] DMG is typically used as a white, crystalline powder dissolved in an alcohol solution, as it is poorly soluble in water.[6][7][8]

2.2. The Coordination Complex: [Ni(dmgH)₂] In a solution with a pH buffered between 5 and 9, two molecules of dimethylglyoxime react with one nickel(II) ion.[5][7] Each DMG molecule loses a proton from one of its oxime groups, and the two resulting DMG anions (dmgH⁻) coordinate with the Ni²⁺ ion. The reaction is as follows:



The resulting complex, nickel(II) bis(dimethylglyoximate) or [Ni(dmgH)₂], is a vibrant, insoluble red precipitate.[4][6] The remarkable stability of this complex is due to two key factors:

- **Chelation:** The Ni²⁺ ion is encased by the two bidentate DMG ligands, forming a highly stable square planar geometry.[4][5]
- **Intramolecular Hydrogen Bonding:** Strong hydrogen bonds form between the oxygen atoms of the coordinated DMG molecules, further reinforcing the planar structure.[5][9]

This unique and stable structure is the source of the method's selectivity for nickel.[5]

Caption: Structure of the square planar Nickel(II) bis(dimethylglyoximate) complex.

2.3. Adaptation for Spectrophotometry While the red precipitate is excellent for gravimetric analysis, spectrophotometry requires a soluble, colored solution. This is achieved by adding an oxidizing agent (such as iodine or bromine water) in an alkaline medium. The oxidant prevents the precipitation of $[\text{Ni}(\text{dmgH})_2]$ and instead forms a water-soluble, wine-red or brown-colored complex that can be measured directly. The intensity of this color is directly proportional to the nickel concentration, adhering to the Beer-Lambert Law.

Protocol: Quantitative Determination of Nickel

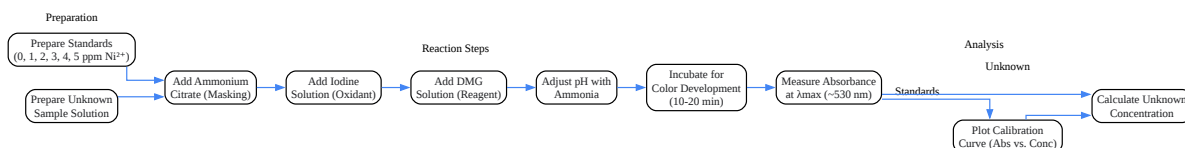
This protocol details the procedure using an oxidizing agent for direct colorimetric measurement.

3.1. Required Instrumentation and Reagents

- Instrumentation:
 - UV-Visible Spectrophotometer
 - Matched 10 mm cuvettes
 - pH meter
 - Analytical balance
 - Volumetric flasks (100 mL, 1000 mL)
 - Pipettes (various sizes)
- Reagents:
 - Nickel Standard Stock Solution (1000 ppm): Dissolve 0.6730 g of pure ammonium nickel sulfate hexahydrate $[\text{NiSO}_4(\text{NH}_4)_2\text{SO}_4 \cdot 6\text{H}_2\text{O}]$ in deionized water, add 2 mL of concentrated H_2SO_4 , and dilute to 100 mL in a volumetric flask.^[2]
 - Nickel Working Standard Solution (20 ppm): Pipette 2.0 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

- Dimethylglyoxime Solution (1% w/v): Dissolve 1.0 g of dimethylglyoxime in 100 mL of ethanol.
- Ammonium Citrate Solution (20% w/v): Dissolve 20 g of citric acid monohydrate in ~50 mL of deionized water, neutralize with ammonium hydroxide, and dilute to 100 mL. This solution acts as a masking agent.[1]
- Iodine Solution (0.05 N): Dissolve 0.635 g of iodine and 1.25 g of potassium iodide (KI) in a small amount of water and then dilute to 100 mL. Store in a dark bottle.[1]
- Ammonium Hydroxide Solution (1:1): Mix equal volumes of concentrated ammonium hydroxide and deionized water.

3.2. Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for spectrophotometric nickel determination.

3.3. Step-by-Step Procedure

- Preparation of Calibration Curve: a. Into a series of 50 mL volumetric flasks, pipette 0 (blank), 2.5, 5.0, 7.5, 10.0, and 12.5 mL of the 20 ppm nickel working standard. This will create standards with concentrations of 0, 1, 2, 3, 4, and 5 ppm Ni²⁺. b. To each flask, add

10 mL of the ammonium citrate solution. Swirl to mix.[1] c. Add 5 mL of the iodine solution to each flask and mix thoroughly.[1] d. Add 20 mL of the 1% dimethylglyoxime solution and mix.[1] e. Add 1:1 ammonium hydroxide dropwise until the color of iodine disappears and the solution becomes alkaline. A wine-red color will develop. f. Allow the solutions to stand for 10-20 minutes for full color development.[1] g. Dilute each flask to the 50 mL mark with deionized water and mix well. h. Using the "blank" solution to zero the spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}), which should be determined by scanning but is typically around 530 nm for this method.[1] i. Plot a graph of absorbance versus nickel concentration (ppm). The plot should be linear.

- Analysis of the Unknown Sample: a. Prepare the sample solution. For water samples, filtration may be sufficient. For solid samples like alloys, acid digestion is required.[1] Ensure the final sample solution is diluted such that its nickel concentration falls within the range of the calibration curve. b. Pipette a known volume (e.g., 10 mL) of the prepared sample solution into a 50 mL volumetric flask. c. Repeat steps 1b through 1g exactly as performed for the standards. d. Measure the absorbance of the prepared sample solution at the same λ_{max} . e. Using the linear equation from your calibration curve ($y = mx + c$, where y is absorbance and x is concentration), calculate the concentration of nickel in the prepared sample solution. f. Account for any initial dilutions to determine the nickel concentration in the original, undiluted sample.

Data and Performance Characteristics

The performance of the method should be validated to ensure trustworthy results.

Parameter	Typical Value / Condition	Rationale / Comment
Wavelength (λ_{max})	~530 nm (with oxidant)[1]~445 nm (chloroform extraction)[10][11]	The wavelength of maximum absorbance provides the highest sensitivity and is crucial for linearity. It differs based on the final complex form (oxidized vs. extracted).
Optimal pH Range	8.0 - 10.0	An alkaline environment is necessary for the formation of the colored, oxidized nickel-DMG complex. The reaction works best in a slightly alkaline to neutral pH range (typically pH 5-9) for precipitation[5].
Color Development Time	10 - 20 minutes[1]	Sufficient time must be allowed for the reaction to go to completion, ensuring a stable absorbance reading.
Linearity (Beer's Law)	Typically linear up to ~10 ppm Ni^{2+}	The method demonstrates a linear relationship between absorbance and concentration within a defined range. A correlation coefficient (R^2) > 0.995 is desirable.[12]
Limit of Detection (LOD)	1-10 $\mu g/L$ (ppb)[13]	The lowest concentration of nickel that can be reliably distinguished from the blank. Can be improved with preconcentration steps or longer pathlength cells.[13]

Managing Interferences

While DMG is highly selective for nickel, high concentrations of other metal ions can interfere.

[1]

Interfering Ion	Nature of Interference	Mitigation Strategy
Iron (Fe ²⁺ , Fe ³⁺)	Can precipitate as iron(III) hydroxide in alkaline solutions.	Add ammonium citrate or tartrate before making the solution alkaline. These agents form stable, soluble complexes with iron, preventing its precipitation.[1][7]
Copper (Cu ²⁺)	Forms a soluble, colored complex with DMG that can interfere.	Interference from copper is generally minimal at the specified pH and wavelength but can be managed by extraction at a controlled pH if necessary.[1]
Cobalt (Co ²⁺)	Forms a soluble, brown complex with DMG.	Cobalt interference is a known issue.[14] It can often be overcome by oxidizing the cobalt to Co(III) with hydrogen peroxide prior to the addition of DMG.
Manganese (Mn ²⁺)	Can be oxidized and cause positive interference.	A "fixed interference strategy" can be employed, where a known amount of manganese is added to all standards and blanks to cancel out the effect.[13][15]

Conclusion

The spectrophotometric determination of nickel with dimethylglyoxime is a time-tested, robust, and highly specific analytical method. Its operational simplicity and low cost make it an invaluable tool in laboratories without access to more advanced instrumentation. By

understanding the underlying coordination chemistry and carefully controlling experimental parameters such as pH and potential interferences, researchers can achieve highly accurate and reliable quantification of nickel in a diverse range of sample matrices.

References

- Xenovex. (2025, December 4). Dimethylglyoxime & Nickel(II)
- Unknown. (2011, November 2).
- Ribas, T., Mesquita, R., & Rangel, A. O. S. S. (2022, June 16).
- Scribd. Determination of Nickel As The Dimethylglyoxime Complex by Spectrophotometry.
- Unknown. Determination of nickel in tea by using dimethylglyoxime method.
- Hashemi-Moghaddam, H.
- Hashemi-Moghaddam, H. (2011, February 15). A selective flotation-spectrophotometric method for the determination of nickel using dimethylglyoxime. SciELO.
- Scribd.
- The Bahamas Bureau of Standards and Quality (BBSQ). (2016, January 28). Steel — Determination of nickel — Dimethylglyoxime spectrophotometric method.
- Truman ChemLab. (2014, June 2).
- Ciência-UCP. (2022, December 31).
- Longdom Publishing. Determination of Nickel (II) by Spectrophotometry in Micellar Media.
- GeeksforGeeks. (2023, December 19). Dimethylglyoxime Formula - Structure, Properties, Uses, Sample Questions.
- Grokipedia.
- Vedantu. Dimethylglyoxime: Structure, Uses & Safety Explained.
- Scribd. Nickel Analysis with DMG.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. repozytorium.p.lodz.pl](http://1.repozytorium.p.lodz.pl) [repozytorium.p.lodz.pl]
- [2. asianpubs.org](http://2.asianpubs.org) [asianpubs.org]
- [3. longdom.org](http://3.longdom.org) [longdom.org]

- [4. grokipedia.com \[grokipedia.com\]](#)
- [5. Dimethylglyoxime & Nickel\(II\): A Powerful Combination \[faceattendanceliveliness.xenovex.com\]](#)
- [6. Dimethylglyoxime Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks \[geeksforgeeks.org\]](#)
- [7. chemlab.truman.edu \[chemlab.truman.edu\]](#)
- [8. scribd.com \[scribd.com\]](#)
- [9. Dimethylglyoxime: Structure, Uses & Safety Explained \[vedantu.com\]](#)
- [10. scribd.com \[scribd.com\]](#)
- [11. scielo.br \[scielo.br\]](#)
- [12. scribd.com \[scribd.com\]](#)
- [13. papers.ssrn.com \[papers.ssrn.com\]](#)
- [14. bbsq.bs \[bbsq.bs\]](#)
- [15. ciencia.ucp.pt \[ciencia.ucp.pt\]](#)
- [To cite this document: BenchChem. \[Application Note: Spectrophotometric Determination of Nickel using Diethylglyoxime\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1655891/docs#application-note-spectrophotometric-determination-of-nickel-using-diethylglyoxime\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)